Methyl 2,3,5-trihydroxybenzoate
Description
Properties
IUPAC Name |
methyl 2,3,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFXTVSPXRACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552917 | |
| Record name | Methyl 2,3,5-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110361-76-7 | |
| Record name | Methyl 2,3,5-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5-trihydroxybenzoate can be synthesized through the esterification of 2,3,5-trihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl chloride or methyl iodide can be used for acetylation and methylation, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Acetylated or methylated products.
Scientific Research Applications
Methyl 2,3,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an antioxidant in various chemical reactions.
Biology: Studied for its antimicrobial and anti-inflammatory properties, making it useful in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Employed as a preservative and antioxidant in food and cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2,3,5-trihydroxybenzoate involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in inflammatory pathways. By reducing oxidative damage and inflammation, the compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Methyl 2,3,5-Trihydroxybenzoate and Analogous Compounds
Key Observations :
- Methyl gallate (3,4,5-trihydroxy) is well-characterized, with a melting point of 199–203°C and documented roles in antioxidant and antimicrobial applications .
- Methyl 3,5-dihydroxybenzoate serves as a precursor for alkoxy lipid derivatives, highlighting the utility of 3,5-substitution in modulating lipid interactions .
- 2,4,5-Trimethoxybenzoic acid demonstrates how methoxy substituents (vs.
Table 2: Antimicrobial Activity of Selected Benzoate Derivatives (128 μg/mL)
Key Findings :
- Methyl gallate exhibits stronger antimicrobial activity against E. coli (50.86% inhibition) compared to the 2,3,4-trihydroxybenzoate derivative (33.05%), suggesting that hydroxyl group positioning (3,4,5 vs. 2,3,4) influences efficacy .
- The 3,4,5-substitution pattern in methyl gallate may enhance interaction with bacterial membranes or enzymes due to optimized hydrogen-bonding geometry.
Functional Group Impact on Bioactivity
- Hydroxyl vs.
- Substitution Patterns : The 3,5-dihydroxy configuration in methyl 3,5-dihydroxybenzoate facilitates etherification for lipid-length optimization in trehalose analogs, critical for metabolic studies .
Biological Activity
Methyl 2,3,5-trihydroxybenzoate, commonly known as methyl gallate, is a phenolic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including its antioxidant, antimicrobial, anti-inflammatory, and antiviral effects, supported by various studies and case analyses.
Chemical Structure and Properties
Methyl gallate is derived from gallic acid and is characterized by three hydroxyl groups attached to a benzene ring. Its chemical formula is with a molecular weight of 184.15 g/mol. The presence of multiple hydroxyl groups contributes to its reactivity and biological activity.
Antioxidant Activity
Methyl gallate exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which helps in reducing oxidative stress and preventing cellular damage. Studies indicate that methyl gallate can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 1: Antioxidant Activity of Methyl Gallate
| Study | Method | Findings |
|---|---|---|
| Abeysinghe et al. (2021) | DPPH Assay | Significant reduction in DPPH radical concentration |
| Khan et al. (2022) | Lipid Peroxidation Assay | Inhibition of lipid peroxidation by 70% at 100 µg/mL |
Antimicrobial Activity
Methyl gallate has demonstrated antimicrobial effects against various pathogens. It exhibits activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.
Table 2: Antimicrobial Efficacy of Methyl Gallate
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| C. albicans | 30 µg/mL |
Anti-inflammatory Properties
Methyl gallate has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly beneficial in the treatment of inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a study investigating the effects of methyl gallate on induced paw edema in rats, it was found that administration significantly reduced swelling compared to control groups . The reduction was attributed to the inhibition of inflammatory mediators.
Antiviral Activity
Recent studies have highlighted the antiviral potential of methyl gallate against herpes simplex virus (HSV). It acts as a specific inhibitor, reducing viral replication in vitro. This was demonstrated through plaque reduction assays where methyl gallate effectively inhibited HSV-2 replication .
Table 3: Antiviral Efficacy of Methyl Gallate
| Virus Type | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HSV-2 | 10 | Inhibition of viral entry and replication |
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 2,3,5-trihydroxybenzoate with high yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 2,3,5-trihydroxybenzoic acid using methanol under acidic catalysis. Key steps include:
- Protection of hydroxyl groups : Use acetyl or benzyl protecting groups to prevent side reactions during esterification .
- Reagent selection : Employ coupling agents like DIPEA (N,N-diisopropylethylamine) to enhance reaction efficiency, as demonstrated in analogous triazine-based ester syntheses .
- Temperature control : Maintain 35–50°C to balance reaction rate and byproduct formation .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (≥95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation :
- 1H/13C NMR : Identify hydroxyl protons (~8–12 ppm, broad) and ester carbonyl signals (~165–170 ppm) .
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
- Purity assessment :
- HPLC : Use a C18 column with UV detection at 270 nm; mobile phase = methanol:water (70:30, 0.1% formic acid) .
- Melting point : Compare observed mp (e.g., ~150–160°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can researchers assess the antioxidant activity of this compound in vitro?
- Methodological Answer :
- DPPH assay : Dissolve the compound in DMSO, mix with DPPH solution (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 min. Calculate IC50 values using dose-response curves .
- FRAP assay : Incubate samples with FRAP reagent (ferric-TPTZ complex) and measure absorbance at 593 nm. Compare to ascorbic acid standards .
- Controls : Include Trolox or gallic acid as positive controls. Ensure solvent controls (DMSO <1%) to avoid interference .
Q. What strategies can mitigate oxidative degradation of this compound in aqueous solutions?
- Methodological Answer :
- pH optimization : Stabilize the compound at pH 4–6 (prevents deprotonation of hydroxyl groups, reducing radical formation) .
- Antioxidant additives : Incorporate 0.01% BHT (butylated hydroxytoluene) or ascorbic acid in storage buffers .
- Storage conditions : Use amber vials at –20°C under nitrogen to minimize light/oxygen exposure .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Purity verification : Re-analyze samples via HPLC to rule out impurities (e.g., unreacted starting materials) .
- Assay standardization : Ensure consistent protocols (e.g., DPPH concentration, incubation time) across studies .
- Data visualization tools : Use platforms like Plotly or OriginLab to cross-validate dose-response curves and statistical significance .用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What factors influence the photostability of this compound, and how can they be controlled?
- Methodological Answer :
- Light exposure studies : Conduct accelerated degradation tests under UV (254 nm) and visible light. Monitor via HPLC .
- Protective packaging : Use amber glassware and oxygen-scavenging caps during storage .
- Additives : Incorporate UV absorbers (e.g., titanium dioxide) in formulations to reduce photodegradation .
Experimental Design Challenges
Q. How to address low yields in esterification reactions of trihydroxybenzoic acids?
- Methodological Answer :
- Catalyst optimization : Replace H2SO4 with milder acids (e.g., p-toluenesulfonic acid) or enzymatic catalysts (lipases) to reduce side reactions .
- Solvent selection : Use anhydrous DMF or THF to enhance solubility and suppress hydrolysis .
- Moisture control : Employ molecular sieves or inert gas purging to prevent water-induced ester cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

